molecular formula C9H15NOSSi B11887194 (E)-Acetaldehyde O-(5-(trimethylsilyl)thiophen-2-yl) oxime

(E)-Acetaldehyde O-(5-(trimethylsilyl)thiophen-2-yl) oxime

Cat. No.: B11887194
M. Wt: 213.37 g/mol
InChI Key: AKJVNUFIEIMGII-YHYXMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Acetaldehyde O-(5-(trimethylsilyl)thiophen-2-yl) oxime is an organic compound that features a thiophene ring substituted with a trimethylsilyl group and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Acetaldehyde O-(5-(trimethylsilyl)thiophen-2-yl) oxime typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-Acetaldehyde O-(5-(trimethylsilyl)thiophen-2-yl) oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(E)-Acetaldehyde O-(5-(trimethylsilyl)thiophen-2-yl) oxime has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-Acetaldehyde O-(5-(trimethylsilyl)thiophen-2-yl) oxime involves its interaction with molecular targets through its functional groups. The oxime group can form hydrogen bonds and coordinate with metal ions, while the trimethylsilyl group can provide steric protection and influence the compound’s reactivity. These interactions can affect various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 2-acetylthiophene and 2-thiophenecarboxaldehyde share the thiophene ring structure.

    Trimethylsilyl Compounds: Compounds like trimethylsilyl chloride and trimethylsilyl acetylene have the trimethylsilyl group.

    Oxime Compounds: Acetaldehyde oxime and benzaldehyde oxime are examples of compounds with the oxime functional group.

Uniqueness

(E)-Acetaldehyde O-(5-(trimethylsilyl)thiophen-2-yl) oxime is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C9H15NOSSi

Molecular Weight

213.37 g/mol

IUPAC Name

(Z)-N-(5-trimethylsilylthiophen-2-yl)oxyethanimine

InChI

InChI=1S/C9H15NOSSi/c1-5-10-11-8-6-7-9(12-8)13(2,3)4/h5-7H,1-4H3/b10-5-

InChI Key

AKJVNUFIEIMGII-YHYXMXQVSA-N

Isomeric SMILES

C/C=N\OC1=CC=C(S1)[Si](C)(C)C

Canonical SMILES

CC=NOC1=CC=C(S1)[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.